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Guanosine-2'-monophosphate

Enzyme inhibition Ribonuclease T1 Binding kinetics

Guanosine-2'-monophosphate (2'-GMP, 2'-guanylic acid) is a purine ribonucleoside 2'-monophosphate having guanine as the nucleobase, with molecular formula C10H14N5O8P and monoisotopic mass 363.058 Da. It is a naturally occurring nucleotide found in Helianthus tuberosus.

Molecular Formula C10H14N5O8P
Molecular Weight 363.22 g/mol
CAS No. 12237-07-9
Cat. No. B083360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine-2'-monophosphate
CAS12237-07-9
SynonymsC.I. Reactive Red 55
Molecular FormulaC10H14N5O8P
Molecular Weight363.22 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
InChIInChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
InChIKeyWTIFIAZWCCBCGE-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanosine-2'-monophosphate (CAS 12237-07-9) Product Profile and Core Identity for Research Procurement


Guanosine-2'-monophosphate (2'-GMP, 2'-guanylic acid) is a purine ribonucleoside 2'-monophosphate having guanine as the nucleobase, with molecular formula C10H14N5O8P and monoisotopic mass 363.058 Da [1]. It is a naturally occurring nucleotide found in Helianthus tuberosus [1]. Unlike its more prevalent isomer guanosine-5'-monophosphate (5'-GMP), which serves as an RNA monomer and umami taste enhancer, 2'-GMP occupies a specialized niche as a potent inhibitor of ribonuclease T1 (EC 3.1.27.3) [1]. The 2'-phosphoester linkage confers distinct stereoelectronic properties that fundamentally alter its interaction with nucleic acid–metabolizing enzymes compared to the 3'- and 5'-isomers.

Guanosine-2'-monophosphate Procurement Risks: Why 3'-GMP and 5'-GMP Are Not Functionally Equivalent


The three guanosine monophosphate positional isomers—2'-GMP, 3'-GMP, and 5'-GMP—exhibit markedly divergent biochemical behaviors due to the location of the phosphate ester. 5'-GMP is the canonical nucleotide monomer for RNA synthesis and signal transduction (as GTP), whereas 3'-GMP is an RNA degradation intermediate [1]. 2'-GMP, however, functions primarily as an enzyme inhibitor, with binding kinetics and substrate susceptibility profiles that differ by orders of magnitude from its isomers [2][3]. Substituting 3'-GMP or 5'-GMP for 2'-GMP in assays targeting ribonuclease T1 or related nucleases will yield false negatives or misleading kinetic data because these isomers lack the requisite 2'-phosphate geometry for high-affinity active-site engagement. The quantitative evidence below substantiates this functional non-equivalence and provides procurement decision support.

Guanosine-2'-monophosphate Head-to-Head Quantitative Differentiation versus 3'-GMP and 5'-GMP


RNase T1 Inhibitor Dissociation Kinetics: 2'-GMP Exhibits 40% Slower koff than 3'-GMP

In a direct head-to-head comparison using genetically engineered ribonuclease T1, 2'-GMP demonstrated a dissociation rate constant (koff) of 1.2 ± 0.2 × 10³ s⁻¹, compared to 2.0 ± 0.3 × 10³ s⁻¹ for 3'-GMP [1]. The association rate constants (kon) were comparable: 5.0 ± 0.5 × 10⁹ M⁻¹ s⁻¹ for 2'-GMP versus 6.1 ± 0.5 × 10⁹ M⁻¹ s⁻¹ for 3'-GMP [1]. Association constants (Ka) from fluorimetric titrations and temperature-jump experiments ranged between 3.1 × 10⁶ M⁻¹ and 4.3 × 10⁶ M⁻¹ for both nucleotides, indicating binding at least one order of magnitude tighter than previously anticipated [1].

Enzyme inhibition Ribonuclease T1 Binding kinetics

RNase T1 Association Kinetics: 2'-GMP and 3'-GMP Exhibit Near-Diffusion-Limited kon

The association rate constant (kon) for 2'-GMP binding to ribonuclease T1 was determined to be 5.0 ± 0.5 × 10⁹ M⁻¹ s⁻¹, compared to 6.1 ± 0.5 × 10⁹ M⁻¹ s⁻¹ for 3'-GMP [1]. Both values approach the diffusion-controlled limit. The resulting association constants (Ka = kon/koff) are 4.2 × 10⁶ M⁻¹ for 2'-GMP and 3.1 × 10⁶ M⁻¹ for 3'-GMP, demonstrating that 2'-GMP forms a thermodynamically more stable complex [1]. 5'-GMP was also investigated but showed the weakest inhibitory power among the three isomers [2].

Enzyme inhibition Ribonuclease T1 Association kinetics

Computational Modeling Validates Inhibitory Potency Order: 2'-GMP > 3'-GMP > 5'-GMP for RNase T1

Energy minimization studies on the binding of guanosine monophosphate isomers to RNase T1 revealed that inhibitory power decreases in the order 2'-GMP > 3'-GMP > 5'-GMP, in agreement with experimental observations [1]. 2'-GMP and 5'-GMP can bind in either C3'-endo or C2'-endo ribose puckered conformations, with C3'-endo favored, whereas 3'-GMP binds predominantly in the C3'-endo form [1]. Hydrogen bonding analysis indicated that the catalytically essential residue His-92 interacts with the phosphate moiety in all three complexes, but the 2'-phosphate geometry provides optimal stabilization [1].

Molecular modeling Enzyme-inhibitor complex Structure-activity relationship

Enzymatic Degradation Resistance: 2'-Phosphates Are Poor Substrates Relative to 3'-Phosphates for Fusarium Phosphodiesterase

Kinetic analysis of Fusarium moniliforme phosphodiesterase-phosphomonoesterase (PDMase) revealed that, judged by kcat/Km, 3'-phosphates are good substrates whereas 2'-phosphates are poor substrates [1]. The enzyme's kcat is primarily determined by phosphate position, with 3'-phosphates and 2':3'-cyclic phosphates yielding large kcat values, while 2'-phosphates and 3':5'-cyclic phosphates yield small kcat values [1]. Adenosine 2'-phosphate was a notable exception, being hydrolyzed relatively easily [1]. For guanosine derivatives, the 2'-phosphate position confers substantial resistance to enzymatic cleavage compared to the 3'-phosphate isomer.

Nucleotide metabolism Phosphodiesterase Substrate specificity

2'-GMP-Derived Affinity Ligand Enables Selective Ribonuclease Purification

A 5'-(4-amino-phenylphosphoryl)-guanosine 2',(3') phosphate derivative, synthesized from 2'-GMP, was insolubilized onto agarose beads and used for affinity chromatography of Nicotiana tabacum ribonucleases [1]. The adsorbent bound tobacco and other plant ribonucleases strongly but reversibly at pH 5.4, with elution achievable by altering pH, ionic strength, or by specific elution with substrate/inhibitor [1]. Binding was not due to simple ion-exchange but relied on specific active-site recognition conferred by the guanosine 2'-phosphate moiety [1].

Affinity chromatography Protein purification Ribonuclease

Guanosine-2'-monophosphate Validated Application Scenarios Based on Differential Evidence


Ribonuclease T1 Inhibition Assays and Mechanistic Studies

2'-GMP is the inhibitor of choice for ribonuclease T1 (EC 3.1.27.3) studies, as demonstrated by direct kinetic comparisons showing its slower dissociation rate (koff = 1.2 × 10³ s⁻¹ vs 2.0 × 10³ s⁻¹ for 3'-GMP) and higher overall affinity (Ka = 4.2 × 10⁶ M⁻¹ vs 3.1 × 10⁶ M⁻¹) [1]. Researchers investigating RNA hydrolysis mechanisms, guanosine-specific endoribonuclease activity, or designing competitive inhibition experiments should procure 2'-GMP rather than 3'-GMP or 5'-GMP to ensure physiologically relevant inhibition profiles.

Affinity Chromatography Resin Development for Ribonuclease Purification

2'-GMP serves as a critical starting material for synthesizing affinity ligands targeting ribonucleases. The 5'-(4-amino-phenylphosphoryl)-guanosine 2'-phosphate derivative, when immobilized on agarose, enables selective, reversible binding of plant ribonucleases at pH 5.4 [2]. This established methodology can be adapted for purifying recombinant RNase T1, RNase A, or related nucleases from complex biological mixtures. Procurement of high-purity 2'-GMP is essential for reproducible ligand synthesis.

Nucleotide Metabolism and Phosphodiesterase Substrate Profiling

Given that 2'-phosphates are classified as 'poor substrates' for Fusarium phosphodiesterase-phosphomonoesterase (PDMase) compared to 3'-phosphates [3], 2'-GMP is a valuable tool for probing substrate specificity determinants in nucleotide-degrading enzymes. It can be used as a negative control substrate in high-throughput screening assays for phosphodiesterase inhibitors, or as a stable nucleotide analog in enzymatic degradation studies where resistance to cleavage is desired.

Molecular Modeling and Structure-Activity Relationship (SAR) Studies of Nucleotide-Protein Interactions

The well-characterized binding modes of 2'-GMP to RNase T1—including its favored C3'-endo ribose pucker and hydrogen-bonding network involving His-92 [4]—make it an ideal reference ligand for computational docking, molecular dynamics simulations, and SAR studies of nucleotide-binding proteins. Its distinct 2'-phosphate geometry provides a benchmark for evaluating the steric and electronic requirements of guanosine-recognition sites.

Technical Documentation Hub

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